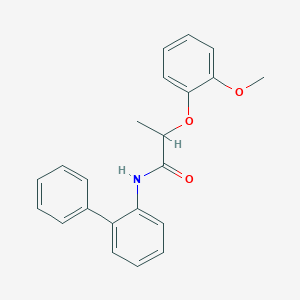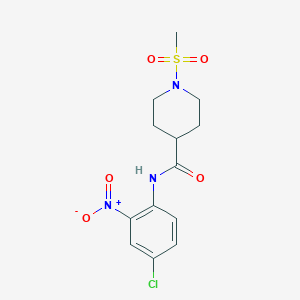![molecular formula C23H19NO7S B4621546 4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)
4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate" involves multiple steps, including the formation of acyclic precursors derived from phenylalanine and subsequent cyclization to produce heterocyclic compounds with oxazole rings (Apostol et al., 2019). Techniques such as controlled-potential and constant current electrochemical synthesis have been employed to achieve regioselective synthesis of derivatives, highlighting the compound's synthetic versatility (Sharafi-kolkeshvandi et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives of "4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate" has been elucidated using a combination of X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques confirm the complex molecular architecture and the presence of key functional groups within the compound's structure, providing insights into its chemical reactivity and properties (Gültekin et al., 2020).
Chemical Reactions and Properties
"4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate" participates in various chemical reactions, including nucleophilic substitution, which is influenced by the nature of substituents on the phenyl ring and the benzoate moiety. These reactions are crucial for modifying the compound's structure and for the synthesis of derivatives with desired chemical properties (Um et al., 2006).
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Applications
Electrochemical Synthesis of Derivatives
The electrochemical synthesis approach has been utilized to create 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, showcasing a mild and regioselective protocol. This method emphasizes the use of anodic oxidation in a water/ethanol mixture, avoiding toxic reagents and highlighting the versatility of sulfonyl compounds in synthesis (Sharafi-kolkeshvandi et al., 2016).
Chemical Synthesis and Characterization
Novel Monomers for Polymer Electrolytes
Research into the synthesis of new monomers, such as 4-({2,4-Bis[(4-chlorophenyl)sulfonyl]phenyl}thio)benzenesulfonic acid, for the preparation of sulfonated poly(arylene ether sulfones) demonstrates the compound's relevance in developing solid polymer electrolytes for fuel cells (Begunov et al., 2017). This highlights its potential in energy storage and conversion applications.
Photochemical Studies and Material Science
Acid Generation Studies
Photochemical investigations of 1,4-bis(phenylsulfonyloxy)benzene reveal its capability to undergo S–O cleavage, leading to acid generation and providing insights into the photo-Fries rearrangement process. Such studies are crucial for understanding the behavior of sulfonyl compounds under light exposure and their potential applications in material science (Wu & Wu, 2017).
Novel Hybrid Compounds
Hybrid Anti-inflammatory Pharmaceuticals
The development of NOSH-Aspirin, a novel hybrid releasing both nitric oxide and hydrogen sulfide, exemplifies the innovative approach to creating anti-inflammatory pharmaceuticals. While this application veers towards medicinal chemistry, it underscores the utility of sulfonated compounds in designing new therapeutic agents (Kodela et al., 2012).
Advanced Materials for Environmental Applications
Nanofiltration Membranes for Dye Treatment
The synthesis of novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers showcases the application of these compounds in environmental technology. These membranes exhibit improved water flux and dye rejection, highlighting the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).
Eigenschaften
IUPAC Name |
[4-[2-[2-(benzenesulfonamido)acetyl]oxyacetyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO7S/c25-21(16-30-22(26)15-24-32(28,29)20-9-5-2-6-10-20)17-11-13-19(14-12-17)31-23(27)18-7-3-1-4-8-18/h1-14,24H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAPVKIMGCGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)
![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)

![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)
![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)

![2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4621521.png)
![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4621539.png)
![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)
![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)
